4-Cyclopropylmethanesulfonylaniline
Overview
Description
Scientific Research Applications
Synthesis and Characterization of Functionalized Cyclopropanes
Davies et al. (1996) discussed a method for synthesizing functionalized cyclopropanes using rhodium N-(arylsulfonyl)prolinate, which has potential applications in various chemical syntheses (Davies, Bruzinski, Lake, Kong, & Fall, 1996).
New Cyclopropanone Equivalent
Liu, An, Jiang, and Chen (2008) identified 1-(arylsulfonyl)cyclopropanol as a new cyclopropanone equivalent, providing a novel synthesis route for 1-alkynyl cyclopropylamines (Liu, An, Jiang, & Chen, 2008).
Synthesis of Organic Compounds with Therapeutic Potential
Apostol et al. (2019) explored the synthesis, characterization, and cytotoxicity assessment of organic compounds containing the 4-(phenylsulfonyl)phenyl fragment, highlighting their potential therapeutic applications (Apostol, Bărbuceanu, Socea, Draghici, Şaramet, Iscrulescu, & Olaru, 2019).
Catalytic Cyclopropanation of Electron Deficient Alkenes
Aggarwal et al. (2000) discussed the cyclopropanation of alkenes mediated by chiral and achiral sulfides, using phenyldiazomethane and ethyl diazoacetate, which is significant for chemical synthesis applications (Aggarwal, Smith, Hynd, Jones, Fieldhouse, & Spey, 2000).
Ring Enlargement of Cycloalkanones
Toyama, Aoyama, and Shioiri (1982) utilized benzylsulfonyldiazomethane for ring enlargement of cycloalkanones, a key step in various synthetic pathways (Toyama, Aoyama, & Shioiri, 1982).
Unique Chemical Transformations of Cyclopropenes
Weatherhead-Kloster and Corey (2006) highlighted unique transformations and product synthesis from chiral 2-cyclopropenyl-4-tolyl sulfones, which are valuable for their unusual strain and reactivity (Weatherhead-Kloster & Corey, 2006).
Complete Amino Acid Analysis of Proteins
Simpson, Neuberger, and Liu (1976) presented a method for amino acid analysis of proteins, using 4 N methanesulfonic acid, a technique essential for protein chemistry and biochemistry research (Simpson, Neuberger, & Liu, 1976).
Properties
IUPAC Name |
4-(cyclopropylmethylsulfonyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c11-9-3-5-10(6-4-9)14(12,13)7-8-1-2-8/h3-6,8H,1-2,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWFHFCMMGNBMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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